Methyl Hydrazine-d3 Sulfate

描述

Methyl Hydrazine-d3 Sulfate is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a colorless crystalline solid with high solubility in water . It is primarily used in scientific research due to its unique properties and isotopic labeling, which makes it valuable in various analytical and synthetic applications.

准备方法

Synthetic Routes and Reaction Conditions: Methyl Hydrazine-d3 Sulfate can be synthesized through several methods. One common method involves the reaction of benzalazine with dimethyl sulfate in the presence of benzene. The reaction mixture is heated to gentle reflux for several hours, followed by steam distillation to remove benzene and benzaldehyde. The resulting product is then purified through recrystallization from ethyl alcohol .

Industrial Production Methods: Industrial production of this compound typically involves the methylation of hydrazine hydrate with methyl iodide or diazomethane. This method ensures high yield and purity of the final product .

化学反应分析

Types of Reactions: Methyl Hydrazine-d3 Sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like aldehydes and ketones are used under acidic or basic conditions.

Major Products:

Oxidation: Produces oxides and water.

Reduction: Produces simpler hydrazine derivatives.

Substitution: Produces hydrazones and other derivatives.

科学研究应用

Chemistry

- Organic Synthesis: Methyl Hydrazine-d3 Sulfate serves as a reagent in organic synthesis, facilitating the formation of various chemical derivatives. Its isotopic labeling aids in tracking reaction pathways and mechanisms.

- Tracer Studies: The deuterium labeling allows for precise monitoring in metabolic pathways, providing insights into chemical behavior and interactions at the molecular level.

Biology

- Metabolic Studies: The compound is utilized in tracer experiments to study metabolic processes, enabling researchers to understand how compounds are metabolized within biological systems.

- Cytotoxic Activity Assessment: In vitro studies have employed this compound to evaluate cytotoxicity against cancer cell lines, demonstrating its potential role in cancer research .

Medicine

- Pharmaceutical Development: this compound is used in the development of pharmaceuticals, particularly in drug metabolism studies where isotopic labeling can elucidate metabolic pathways and drug interactions .

- Drug Efficacy Studies: It has been applied in assessing the efficacy of new drug candidates, particularly those targeting specific receptors such as the 5-HT2B receptor antagonists .

Industry

- Polymer Production: The compound is employed in the synthesis of polymers and other industrial chemicals, leveraging its reactivity to create complex materials with desired properties.

Case Studies

- Cytotoxicity Evaluation : In a study assessing various chromone derivatives for their cytotoxic effects on cancer cell lines (MCF-7 and HCT-116), this compound was used as a labeling agent to trace metabolic pathways affected by these compounds. The results indicated selective cytotoxicity against targeted cancer cells while sparing normal cells .

- Pharmaceutical Research : A recent investigation into the pharmacodynamics of novel anti-tumor agents utilized this compound for tracing metabolic fates of drug candidates in vivo. The study demonstrated that compounds modified with this labeled hydrazine exhibited prolonged half-lives and enhanced bioavailability compared to their non-deuterated counterparts .

作用机制

The mechanism of action of Methyl Hydrazine-d3 Sulfate involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. The deuterium labeling allows for detailed tracking of the compound in metabolic pathways, providing insights into its behavior and interactions at the molecular level .

相似化合物的比较

Methyl Hydrazine: A non-deuterated version with similar chemical properties but lacks the isotopic labeling.

Dimethyl Hydrazine: Contains two methyl groups and is used in similar applications but has different reactivity.

Hydrazine: The parent compound, which is more reactive and less specific in its applications

Uniqueness: Methyl Hydrazine-d3 Sulfate’s uniqueness lies in its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The isotopic labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research .

生物活性

Methyl hydrazine-d3 sulfate is a deuterated derivative of methyl hydrazine, a compound with significant biological activity and toxicological implications. This article explores the biological activity, toxicity, and potential applications of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

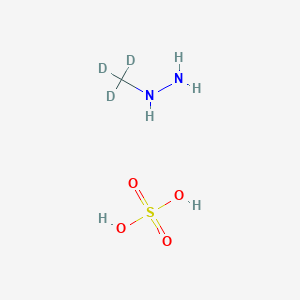

This compound has the following structural formula:

It is characterized by the presence of deuterium atoms, which replace hydrogen in the methyl group. This modification can influence the compound's metabolic pathways and biological interactions.

Toxicological Profile

Methyl hydrazine and its derivatives, including this compound, exhibit various toxic effects. The primary routes of exposure include inhalation, ingestion, and dermal contact. The following table summarizes the acute toxicity data for hydrazine compounds:

| Compound | LD50 (mg/kg) | Route of Exposure | Species |

|---|---|---|---|

| Hydrazine | 59 (oral) | Oral | Mice |

| Hydrazine | 60-90 | Oral | Rats |

| Hydrazine anhydride | 330 | Inhalation (4 hours) | Mice |

| Hydrazine anhydride | 350-760 | Inhalation (4 hours) | Rats |

| Methyl hydrazine hydrate | 83 | Oral | Mice |

| Methyl hydrazine hydrate | 129 | Oral | Rats |

This compound is metabolized in vivo to various active metabolites that can induce oxidative stress and DNA damage. The compound is known to generate free radicals, which can lead to cellular damage and contribute to its carcinogenic potential. Studies have shown that methyl hydrazine can cause:

- Genotoxicity : Induction of DNA strand breaks and chromosomal aberrations.

- Carcinogenicity : Evidence from animal studies indicates that exposure to methyl hydrazine leads to tumor formation in various organs, including the liver and lungs.

Case Studies

- Acute Toxicity in Animal Models : A study demonstrated that rats exposed to high doses of methyl hydrazine exhibited significant hepatotoxicity and neurological symptoms. Histopathological examination revealed liver necrosis and inflammation in treated animals .

- Chronic Exposure Effects : Long-term exposure studies indicated that repeated administration of methyl hydrazine resulted in weight loss and reproductive toxicity in rats. Notably, decreased fertility rates were observed alongside developmental anomalies in offspring .

- Genotoxicity Assessment : In vitro assays showed that methyl hydrazine induced mutagenic effects in bacterial systems, supporting its classification as a genotoxic agent. The compound's ability to form adducts with DNA was confirmed through various assays .

Research Findings

Recent research has focused on the potential therapeutic applications of methyl hydrazine derivatives while considering their toxicity:

- Anticancer Activity : Some studies have explored the use of methyl hydrazine derivatives as anticancer agents due to their ability to induce apoptosis in cancer cell lines. For instance, certain derivatives have shown promising results against colon cancer cells by promoting cell cycle arrest and apoptosis through upregulation of pro-apoptotic genes like P53 .

- Chemical Synthesis Innovations : Advances in synthetic methodologies have allowed for the development of safer analogs with reduced toxicity profiles while retaining biological activity. These innovations may pave the way for new therapeutic agents derived from methyl hydrazine structures .

属性

IUPAC Name |

sulfuric acid;trideuteriomethylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6N2.H2O4S/c1-3-2;1-5(2,3)4/h3H,2H2,1H3;(H2,1,2,3,4)/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDJPXUIZYHXEZ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH8N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80514690 | |

| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70609-01-7 | |

| Record name | Sulfuric acid--(~2~H_3_)methylhydrazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80514690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。